1-(3,5-Dimethyl-4-propoxyphenyl)ethanone

Drug Design ADME Prediction Physicochemical Properties

1-(3,5-Dimethyl-4-propoxyphenyl)ethanone (CAS No. 1119425-75-0) is a synthetic, small-molecule aromatic ketone with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B7824706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethyl-4-propoxyphenyl)ethanone
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1C)C(=O)C)C
InChIInChI=1S/C13H18O2/c1-5-6-15-13-9(2)7-12(11(4)14)8-10(13)3/h7-8H,5-6H2,1-4H3
InChIKeyMAFOPYAGDASMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethyl-4-propoxyphenyl)ethanone: A C13H18O2 Aromatic Ketone for Specialized Organic Synthesis


1-(3,5-Dimethyl-4-propoxyphenyl)ethanone (CAS No. 1119425-75-0) is a synthetic, small-molecule aromatic ketone with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It belongs to the acetophenone class and is characterized by a fully substituted phenyl ring bearing methyl groups at positions 3 and 5 and an n-propoxy substituent at position 4. Unlike the widely commercialized ethoxy and methoxy congeners used in high-volume fragrance and cosmetic industries , this propoxy derivative is primarily utilized in specialized pharmaceutical research and as a versatile intermediate in organic synthesis due to its distinct physicochemical and steric properties .

Why 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone Cannot Be Directly Substituted by Common Alkoxy Analogs


While numerous alkoxy-substituted acetophenones share a similar core structure, their properties and ultimate applications diverge significantly and are not interchangeable. The choice of the alkyl chain on the para-alkoxy substituent is a critical determinant of a molecule's lipophilicity (LogP), steric bulk, and electronic properties, which in turn dictate its reactivity and biological interactions . A direct comparison of closely related analogs reveals quantifiable differences in predicted LogP, with the propoxy derivative (LogP ~3.29) exhibiting higher lipophilicity than its ethoxy congener (LogP ~2.95), which influences membrane permeability and ADME profiles in drug discovery contexts . This directly impacts its utility as a precursor for specific Suzuki-Miyaura cross-coupling reactions via its boronic acid derivative, as well as its role as a key substructure in targeted kinase inhibitors, underscoring the need for precise compound selection rather than class-level substitution .

Quantitative Differentiation Guide for 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone vs. Analogs


Head-to-Head Physicochemical Comparison: Molecular Weight and Predicted LogP vs. Ethoxy Analog

For compound selection in drug discovery, critical physicochemical parameters differentiate 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone from its closest ethoxy analog. The target compound has a molecular weight of 206.28 g/mol versus 192.25 g/mol for 1-(4-ethoxy-3,5-dimethylphenyl)ethanone . This represents a 14.03 g/mol (7.3%) increase, which is significant for small-molecule property space. More critically, the predicted LogP of the propoxy derivative is 3.29 , compared to a predicted LogP of approximately 2.95 for the ethoxy analog (calculated by fragment constant method) , representing a delta of +0.34 and a ~12% increase in lipophilicity, which could directly influence membrane permeability and solubility profiles in biological systems.

Drug Design ADME Prediction Physicochemical Properties SAR

Direct Comparison of Molecular Weight and Predicted LogP vs. Methoxy Analog

The molecular weight of 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone is 206.28 g/mol, which is considerably higher than the 178.23 g/mol reported for the methoxy analog, 3',5'-Dimethyl-4'-methoxyacetophenone . This equates to a 28.05 g/mol (15.7%) increase, a substantial structural divergence. While the predicted LogP for the target compound is 3.29 , the methoxy analog is projected to have a LogP of approximately 2.55 , representing a more pronounced +0.74 delta and a ~29% difference in lipophilicity. These larger gaps highlight a significant difference in the molecules' behavior in biological and chemical systems, where the propoxy derivative offers drastically different solubility and partitioning characteristics relative to the more common methoxy starting material.

Drug Design SAR Physicochemical Properties Fragment-Based Drug Discovery

Cross-Study Comparable Evidence: Unique Role as a Precursor for a Hinge-Binding Motif in JAK Kinase Inhibitors

A patent application (US20080279867A1) specifically exemplifies the 3,5-dimethyl-4-propoxyphenyl group as a critical substructure within a series of 2,4-pyrimidinediamine compounds designed as JAK kinase inhibitors . This contrasts with the more commonly used ethoxy or methoxy variants, where the specific propoxy chain is chosen for its unique ability to modulate the lipophilic interactions within the kinase's hinge-binding region. The precise 4-propoxy-3,5-dimethyl pattern directly influences the compound's selectivity profile against the JAK family kinases, a specificity not achievable with shorter-chain analogs. The specific compound '5-chloro-N2-(3,5-dimethyl-4-propoxyphenyl)-N4-[2-methyl-4-((N-cyclopropylamino)sulfonylamino)methylphenyl]-2,4-pyrimidinediamine' (CAS 1065084-36-7) is documented, providing a concrete link to advanced therapeutic research .

Kinase Inhibition JAK/STAT Pathway Medicinal Chemistry Immunology

Class-Level Inference: Specific Reactivity in Suzuki-Miyaura Cross-Coupling via Boronic Ester Formation

The target compound serves as the direct precursor for the synthesis of its corresponding boronic ester, 2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1075196-45-0). This boronic ester is explicitly employed in Suzuki-Miyaura cross-coupling reactions to introduce the sterically demanding and electronically tuned 3,5-dimethyl-4-propoxyphenyl group into complex molecular architectures . The class-level inference is that the unique steric and electronic profile of this group, compared to the simpler phenyl or monomethylated analogs, is essential for achieving high selectivity in these C-C bond-forming reactions. While the ethoxy and methoxy acetophenone analogs can also be converted to boronic esters for similar coupling reactions, the specific propoxy version is required when the precise lipophilic and steric properties of the final biaryl compound are critical for its biological activity or material properties .

Suzuki-Miyaura Coupling C-C Bond Formation Boronic Esters Organic Synthesis

High-Impact Application Scenarios for Procuring 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone


Building a Targeted Library for JAK Kinase Inhibitor Drug Discovery

In a medicinal chemistry program focused on developing novel JAK-STAT pathway inhibitors for autoimmune diseases, procuring 1-(3,5-dimethyl-4-propoxyphenyl)ethanone is essential. As evidenced by patent exemplars, the 3,5-dimethyl-4-propoxyphenyl moiety is a privileged substructure that directly interacts with the hinge-region of the kinase . SAR campaigns require this specific starting material to synthesize lead compounds, where substituting it with the more common ethoxy or methoxy analogs would result in loss of potency or selectivity against target kinases like JAK3 .

Synthesizing Custom Boronic Esters for High-Selectivity Suzuki Couplings

For an organic synthesis core facility, this acetophenone is a strategic procurement item for generating the corresponding boronic ester . This building block is used to install the sterically demanding 3,5-dimethyl-4-propoxyphenyl group onto complex scaffolds via Suzuki-Miyaura cross-coupling. The unique steric properties of this group, compared to simpler phenyl rings, are leveraged to control regioselectivity in challenging C-C bond formations, enabling the construction of molecules that cannot be accessed using unsubstituted phenylboronic acids .

Physicochemical Fine-Tuning in Fragment-Based Drug Design

In a fragment-based drug design (FBDD) project, the target molecule serves as a key intermediate for fragment elaboration. Unlike the methoxy analog, its predicted LogP (3.29 vs. ~2.55) and molecular weight (206.28 vs. 178.23 g/mol) allow medicinal chemists to precisely modulate the lipophilicity of lead molecules . This quantitative control over solubility and permeability is critical for optimizing oral bioavailability and reducing metabolic clearance, making the propoxy derivative the preferred choice for achieving a balanced property profile .

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